3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
Description
3-[4-(Piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic small molecule characterized by a triazolopyridine core linked to a piperidinylsulfonyl-substituted phenyl group via a propanamide chain. The compound’s structure combines a sulfonamide moiety (piperidin-1-ylsulfonyl) with a [1,2,4]triazolo[4,3-a]pyridine heterocycle, a configuration often associated with modulation of adenosine receptors (ARs) . The piperidinylsulfonyl group may enhance solubility and metabolic stability, while the propanamide linker facilitates conformational flexibility for receptor binding .
Properties
Molecular Formula |
C22H27N5O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H27N5O3S/c28-22(23-14-13-21-25-24-20-6-2-5-17-27(20)21)12-9-18-7-10-19(11-8-18)31(29,30)26-15-3-1-4-16-26/h2,5-8,10-11,17H,1,3-4,9,12-16H2,(H,23,28) |
InChI Key |
DOYZVWDRJZVJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Phenyl Precursor
The sulfonamide group is introduced via reaction of 4-chlorophenylsulfonyl chloride with piperidine under basic conditions:
Conditions : Dichloromethane (DCM), triethylamine (EtN), 0°C to room temperature, 12–24 hours. Yield: 85–92%.
Propanamide Linker Installation
The chlorophenyl intermediate undergoes nucleophilic substitution with 3-aminopropanoic acid derivatives. A two-step sequence is typical:
-
Alkylation :
-
Hydrolysis and Activation :
The nitrile is hydrolyzed to the carboxylic acid using HCl/EtOH (reflux, 6 hours), followed by conversion to the acid chloride (SOCl, 70°C, 2 hours).
Synthesis of Triazolo[4,3-a]pyridine Ethylamine
Triazole Ring Formation
Thetriazolo[4,3-a]pyridine core is synthesized via cyclocondensation of 2-hydrazinylpyridine with chloroacetyl chloride, followed by POCl-mediated cyclization:
Conditions : Tetrahydrofuran (THF), reflux, 8 hours. Yield: 65–70%.
Ethylamine Sidechain Introduction
The chloromethyl intermediate undergoes nucleophilic displacement with ethylamine:
Conditions : Acetonitrile (MeCN), potassium carbonate (KCO), 60°C, 6 hours. Yield: 80%.
Final Amide Coupling
The propanoyl chloride (from Step 2.2) is coupled to the triazolopyridine ethylamine using HATU:
Conditions : Dimethylformamide (DMF), N,N-diisopropylethylamine (DIPEA), room temperature, 12 hours. Yield: 70–75%.
Optimization and Challenges
Regioselectivity in Triazole Formation
Cyclization of 2-hydrazinylpyridine must favor thetriazolo[4,3-a]pyridine isomer over [1,5-a] derivatives. POCl at 100°C suppresses side products.
Purification Strategies
-
Column Chromatography : Silica gel (EtOAc/hexane, 1:3) for intermediates.
-
Recrystallization : Final compound purified via methanol/water (3:1).
Analytical Data
Scale-Up Considerations
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux (12 hrs) | 3-[4-(Piperidin-1-ylsulfonyl)phenyl]propanoic acid + 2-( triazolo[4,3-a]pyridin-3-yl)ethylamine | 85% | |
| 1M NaOH, 80°C (8 hrs) | Same as above | 78% |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic conditions deprotonate the amine, facilitating nucleophilic substitution at the carbonyl carbon .
Sulfonamide Reactivity
The piperidine-linked sulfonamide group participates in nucleophilic substitution and metal-catalyzed coupling reactions.
Key Reactions:
-
N-Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated sulfonamides.
Example :
(Yield: 62%, ) -
Suzuki Coupling :
The sulfonyl group directs palladium-catalyzed cross-coupling with arylboronic acids at the para position of the phenyl ring.
Example :
(Yield: 55%, )
Triazole Ring Modifications
The triazolo[4,3-a]pyridine moiety exhibits electrophilic substitution and cycloaddition reactivity.
Observed Transformations:
Notable Finding :
The triazole ring’s electron-deficient nature favors reactions at the 6-position, as confirmed by density functional theory (DFT) calculations .
Piperidine Functionalization
The piperidine ring undergoes oxidation and reductive amination:
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | Piperidine N-oxide derivative | 90% | |
| Reductive Amination | NaBH₃CN, MeOH | N-Alkylpiperidine analogs | 82% |
Propanamide Side-Chain Reactions
The propanamide chain participates in:
-
Grignard Additions : Formation of tertiary alcohols (Yield: 50–60%, ).
-
Reduction : LiAlH₄ reduces the amide to a secondary amine (Yield: 70%,).
Stability Under Physiological Conditions
Studies in pH 7.4 buffer at 37°C revealed:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazolo-pyridine and sulfonamide functionalities exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies have shown that certain analogs possess IC50 values in the low micromolar range, suggesting potential as anti-tubercular agents .
Anticancer Properties
The structural features of this compound make it a candidate for anticancer drug development. Preliminary studies have reported that similar sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The piperidine moiety is believed to enhance cellular uptake and selectivity towards cancer cells .
Neuropharmacology
Given the presence of the piperidine ring, there is potential for this compound in neuropharmacological applications. Research into related compounds has demonstrated activity at various neurotransmitter receptors, suggesting that this compound could be explored for treating neurological disorders or as an analgesic agent .
Case Studies
Case Study 1: Antitubercular Activity
A series of compounds derived from triazolo-pyridine sulfonamides were synthesized and tested against Mycobacterium tuberculosis. Among them, one derivative showed an IC50 value of 1.35 µM, indicating strong antitubercular activity while exhibiting low cytotoxicity against human embryonic kidney cells .
Case Study 2: Anticancer Screening
In vitro studies on a library of sulfonamide derivatives revealed that compounds similar to 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide exhibited promising results against breast cancer cell lines with IC50 values ranging from 5 to 15 µM. Further investigations into the mechanism of action suggested apoptosis induction through caspase activation .
Mechanism of Action
The mechanism of action of 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. For instance, in antimalarial applications, it may inhibit enzymes critical for the survival of the malaria parasite. In anticancer research, the compound could interfere with DNA replication or repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
*Estimated based on molecular formula.
Key Observations :
- Heterocyclic Core: The target compound’s [1,2,4]triazolo[4,3-a]pyridine core is distinct from quinazoline () or quinoxaline () analogs, which may alter receptor selectivity. For example, triazolopyridines are frequently linked to adenosine A2A receptor binding, while triazoloquinazolines exhibit antimicrobial properties .
- Linker Flexibility : The propanamide chain is conserved across multiple analogs, suggesting its role in maintaining conformational adaptability for target engagement .
Key Observations :
- Adenosine Receptor Targeting: The triazolopyridine scaffold in ’s compound 15 is a high-affinity A2A ligand, supporting the hypothesis that the target compound may share similar receptor interactions .
- Antimicrobial Activity: Triazoloquinazoline derivatives () demonstrate potent antifungal and antibacterial effects, highlighting how minor structural changes (e.g., quinazoline vs. pyridine core) shift therapeutic applications .
Biological Activity
The compound 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H25N5O2S
- Molecular Weight : 389.50 g/mol
- Structural Features :
- A piperidine ring attached to a sulfonamide group.
- A triazolopyridine moiety contributing to its biological activity.
Research indicates that compounds containing piperidine and triazole structures often exhibit diverse biological activities. The mechanisms of action for this compound may include:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and certain kinases, which can disrupt metabolic pathways in pathogens or cancer cells .
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties by interfering with cell wall synthesis or metabolic functions in microorganisms .
- Antitumor Activity : The presence of the triazolo moiety suggests potential interactions with DNA or RNA synthesis pathways, possibly leading to apoptosis in cancer cells .
Antibacterial and Antifungal Activity
A series of studies have evaluated the antibacterial and antifungal activity of related compounds. For instance, a study synthesized various piperazine derivatives and assessed their efficacy against multiple bacterial strains. The results indicated that compounds with similar structural features exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Antitumor Efficacy
In vitro studies have demonstrated that triazole-containing compounds can inhibit tumor cell proliferation. For example, derivatives similar to the compound were tested against human cancer cell lines, showing IC50 values in the micromolar range, indicating promising antitumor properties .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide?
Methodological Answer:
The synthesis typically involves sequential coupling and cyclization steps:
Sulfonylation: React 4-bromophenylpiperidine with sulfonyl chloride to install the piperidin-1-ylsulfonyl group.
Propanamide Linkage: Couple the sulfonylated intermediate with 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt).
Triazolo-Pyridine Formation: Construct the triazole ring through copper-catalyzed azide-alkyne cyclization (CuAAC) or condensation of hydrazine derivatives with pyridine precursors .
Key Validation: Use to confirm regioselectivity (e.g., triazole proton at δ 8.2–8.5 ppm) and HPLC (>98% purity) .
Advanced: How can researchers optimize reaction yields during the synthesis of the triazolo-pyridine moiety?
Methodological Answer:
- Catalyst Screening: Compare Cu(I) sources (e.g., CuBr vs. CuI) in CuAAC reactions; CuBr may enhance regioselectivity for 1,4-disubstituted triazoles .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, but avoid prolonged heating to prevent decomposition.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >85% .
Troubleshooting: Monitor by TLC for byproducts (e.g., uncyclized hydrazones) and adjust stoichiometry of azide/alkyne (1:1.2 molar ratio) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- : Identify aromatic protons (δ 7.2–8.5 ppm for triazole-pyridine and sulfonamide phenyl), piperidine CH (δ 2.5–3.5 ppm), and amide NH (δ 6.8–7.1 ppm).
- HRMS: Confirm molecular ion [M+H] with <2 ppm error (e.g., calculated m/z 498.18 vs. observed 498.17) .
- FTIR: Detect sulfonyl S=O stretches (~1350 cm) and amide C=O (~1650 cm) .
Advanced: How can molecular docking predict the biological targets of this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or proteases based on structural analogs (e.g., triazolo-pyridines in show affinity for MPRO protease, ΔG = -7.7 kcal/mol) .
- Docking Software: Use AutoDock Vina or Schrödinger Suite. Set grid boxes around catalytic sites (e.g., SARS-CoV-2 M active site).
- Validation: Compare docking scores (e.g., GOLD score >80) with known inhibitors (e.g., ’s top-scoring compounds with GOLD 86.56) .
Pitfalls: High scores may not correlate with in vitro activity; validate with SPR or enzymatic assays.
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Kinase Inhibition: Use ADP-Glo™ assay against kinases (e.g., Aurora A, CDK2) due to the triazole’s ATP-binding pocket mimicry.
- Cytotoxicity: Screen in HEK293 or HepG2 cells (48h exposure, CC determination via MTT assay) .
- Solubility: Pre-test in PBS/DMSO (1:9) to ensure >50 µM solubility for assay validity .
Advanced: How to resolve contradictions between computational docking scores and experimental IC50_{50}50 values?
Methodological Answer:
- Solubility/Permeability: Measure logP (e.g., shake-flask method; ideal range 2–4). High logP (>5) may reduce bioavailability despite good docking .
- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify non-target interactions.
- Structural Refinement: Modify the piperidine sulfonyl group to reduce steric hindrance (e.g., replace with morpholine) .
Case Study: A triazolo-pyridine analog in had ΔG = -7.7 kcal/mol but IC >10 µM due to poor membrane permeability .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Short-Term: Store at -20°C in anhydrous DMSO (sealed under N).
- Long-Term: Lyophilize and store at -80°C with desiccant (stability >2 years).
Validation: Monitor degradation via HPLC every 6 months; >95% purity indicates stability .
Advanced: How to design SAR studies focusing on the piperidine-sulfonyl and triazole-pyridine regions?
Methodological Answer:
Piperidine Modifications:
- Replace piperidine with azepane (7-membered ring) to test conformational flexibility.
- Introduce substituents (e.g., 4-F or 4-OMe) to enhance H-bonding with targets .
Triazole-Pyridine Variations:
- Substitute triazole with imidazole (synthesized via Van Leusen reaction) to compare potency.
- Extend the pyridine with methyl groups (e.g., 2-Me) to improve hydrophobic interactions .
Data Analysis: Use IC ratios and molecular dynamics (MD) simulations (e.g., 100 ns runs) to correlate structural changes with binding stability .
Basic: How to confirm target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Treat cells with compound (10 µM, 2h), lyse, heat (37–65°C), and quantify target protein via Western blot.
- Pull-Down Assays: Immobilize compound on sepharose beads; incubate with cell lysate and identify bound proteins via LC-MS/MS .
Advanced: What strategies mitigate off-target effects in vivo?
Methodological Answer:
- Prodrug Design: Introduce ester moieties (e.g., acetyl) to improve selectivity; hydrolyze in target tissues.
- Dose Optimization: Perform PK/PD studies in rodents (e.g., C vs. IC) to balance efficacy/toxicity.
- CRISPR Screening: Knock out suspected off-targets (e.g., cytochrome P450 enzymes) to assess contribution to toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
